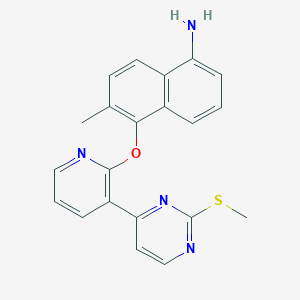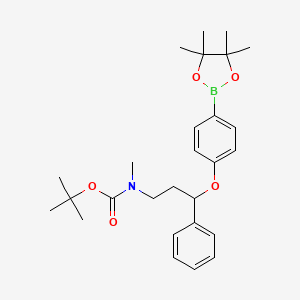
2,4,6-Tris(diphenylamino)-3,5-difluorobenzonitrile
概要
説明
2,4,6-Tris(diphenylamino)-3,5-difluorobenzonitrile is an organic compound known for its unique photophysical properties. It is part of the isophthalonitrile family of chromophores, which are notable for their thermally activated delayed fluorescence (TADF).
準備方法
The synthesis of 2,4,6-Tris(diphenylamino)-3,5-difluorobenzonitrile typically involves a multi-step process. One common method includes the Biginelli reaction, which involves the condensation of β-ketoesters, arylaldehydes, and urea/thiourea . This reaction is often carried out under mild conditions, such as room temperature, using a blue LED as a renewable energy source in an ethanol solution . Industrial production methods may involve gram-scale cyclization, which has been demonstrated to be a viable approach for large-scale synthesis .
化学反応の分析
2,4,6-Tris(diphenylamino)-3,5-difluorobenzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can participate in oxidation reactions, often facilitated by visible light-induced electron transfer.
Reduction: It can also undergo reduction reactions under specific conditions.
Substitution: The compound is known to undergo substitution reactions, particularly in the presence of halogenated reagents.
Common reagents used in these reactions include halogenated dicyanobenzene-based photosensitizers and blue LED light sources . Major products formed from these reactions include various derivatives of 3,4-dihydropyrimidin-2-(1H)-one/thione .
科学的研究の応用
2,4,6-Tris(diphenylamino)-3,5-difluorobenzonitrile has a wide range of scientific research applications:
Biology: The compound’s photophysical properties make it useful in biological imaging and photodynamic therapy.
Medicine: Its potential in photothermal therapy is being explored for cancer treatment.
作用機序
The mechanism of action of 2,4,6-Tris(diphenylamino)-3,5-difluorobenzonitrile involves thermally activated delayed fluorescence (TADF). This process occurs due to the small energy gap between the singlet excited state (S1) and the triplet excited state (T1), allowing for efficient intersystem crossing and prolonged singlet state lifetimes . The compound induces single-electron transfer (SET) in response to visible light, which is crucial for its photocatalytic activity .
類似化合物との比較
Similar compounds include other members of the isophthalonitrile family, such as:
2,4,6-Tris(diphenylamino)-5-fluoroisophthalonitrile: Known for its high photoluminescence quantum yields and photothermal conversion efficiency.
2,4,6-Tris(diphenylamino)-5-chloroisophthalonitrile: Exhibits similar photophysical properties but with different absorption maxima.
2,4,6-Tris(diphenylamino)-3,5-difluorobenzonitrile is unique due to its specific substitution pattern, which influences its photophysical properties and reactivity .
特性
IUPAC Name |
3,5-difluoro-2,4,6-tris(N-phenylanilino)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H30F2N4/c44-39-41(47(32-19-7-1-8-20-32)33-21-9-2-10-22-33)38(31-46)42(48(34-23-11-3-12-24-34)35-25-13-4-14-26-35)40(45)43(39)49(36-27-15-5-16-28-36)37-29-17-6-18-30-37/h1-30H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPCXVCNTHAMRBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=C(C(=C(C(=C3F)N(C4=CC=CC=C4)C5=CC=CC=C5)F)N(C6=CC=CC=C6)C7=CC=CC=C7)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H30F2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl (5-amino-2'-methyl-[1,1'-biphenyl]-2-carbonyl)-L-leucinate hydrochloride](/img/structure/B8223780.png)
![5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B8223792.png)


![2-(6-(2,2,2-Trifluoroethyl)thieno[2,3-D]pyrimidin-4-YL)-2-azaspiro[3.4]octan-6-amine hydrochloride](/img/structure/B8223804.png)


![4-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8223818.png)

![(9R)-9-[3-[3,5-Bis(trifluoromethyl)phenyl]thioureido]cinchonan](/img/structure/B8223836.png)

![N-[4-[[3-Chloro-4-(2-pyridinylmethoxy)phenyl]amino]-3-cyano-7-ethoxy-6-quinolinyl]formamide](/img/structure/B8223846.png)
![Methyl 4-(29-phenyl-29-heptadecacyclo[10.8.8.813,17.55,28.04,22.08,32.09,30.016,40.020,35.021,36.023,33.024,37.025,31.026,38.027,41.028,30.034,39]hentetraconta-1(20),2,4,6,8,10,12,14,16,18,21,23,25(31),26,32,34,36,38,40-nonadecaenyl)butanoate](/img/structure/B8223850.png)

